1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Beschreibung

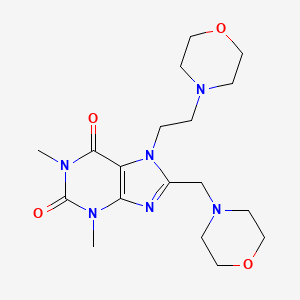

1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by dual morpholine-containing substituents at positions 7 and 8 of the purine core. The compound’s structure includes:

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O4/c1-20-16-15(17(25)21(2)18(20)26)24(4-3-22-5-9-27-10-6-22)14(19-16)13-23-7-11-28-12-8-23/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNIBPJRQMTRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This compound is characterized by its complex structure, which includes two morpholine groups that may enhance its pharmacological properties.

The molecular formula of this compound is C16H23N5O3, with a molecular weight of approximately 341.39 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H23N5O3 |

| Molecular Weight | 341.39 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- IKZF Proteins Modulation : The compound has been shown to modulate the levels of IKAROS family zinc finger proteins (IKZF1, IKZF2, IKZF3, and IKZF4), which are critical in regulating immune responses and maintaining T-cell homeostasis. In particular, it selectively degrades IKZF2 and IKZF4 proteins, which could be beneficial in treating cancers where these proteins are overexpressed .

- Cancer Cell Inhibition : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It acts by inducing apoptosis and inhibiting cell proliferation through pathways involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against human leukemia (K562) and breast cancer (MCF7) cell lines with IC50 values in the low micromolar range. The mechanism was linked to cell cycle arrest at the G0/G1 phase and subsequent apoptosis induction.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with this compound, indicating a dose-dependent induction of apoptosis.

In Vivo Studies

- Tumor Xenograft Models : In murine models bearing xenografts of human tumors, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis showed increased necrosis and reduced mitotic activity within treated tumors.

Case Studies

A notable case study involved a patient with relapsed acute lymphoblastic leukemia (ALL) who was treated with a regimen including this compound as part of a combination therapy. The patient exhibited a significant reduction in leukemic blast cells in peripheral blood and bone marrow after two cycles of treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Key Insights:

Piperazine derivatives (e.g., ) show affinity for 5-HT₁A receptors or kinases, whereas morpholine groups might shift selectivity toward other targets like protein kinase CK2 .

Structural Comparisons: The target compound’s dual morpholine substituents create a polar, electron-rich profile, contrasting with the hydrophobic phenylpropyl group in or the aromatic piperazine in . Linagliptin () demonstrates how substituent diversity (e.g., quinazolinylmethyl) can enable enzyme-specific inhibition (DPP-4), suggesting the target compound’s morpholine groups may favor non-enzymatic targets .

Kinase Inhibition Potential: The compound in achieved CK2 inhibition (IC₅₀ = 8.5 µM) with a phenoxypropyl substituent. The target compound’s morpholine groups could modulate similar activity through altered hydrogen bonding or steric hindrance .

Notes

Experimental validation (e.g., kinase assays, receptor binding studies) is required for conclusive insights.

Structural Validation : Crystallographic techniques (e.g., SHELX programs, ) are critical for confirming substituent positions and stereochemistry in purine-2,6-dione derivatives .

Diversity of Analogs : The purine-2,6-dione scaffold supports extensive functionalization, enabling tailored pharmacokinetic and target-binding properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.